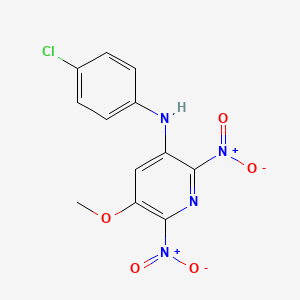![molecular formula C16H26N2O2 B4922611 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine](/img/structure/B4922611.png)
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine has been used as a tool in the study of the 5-HT1A receptor and its role in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine involves its binding to the 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release and neuronal activity, which can have effects on mood, anxiety, and stress. 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine has also been shown to have partial agonist activity at the 5-HT1A receptor, which means that it can both activate and inhibit the receptor depending on the level of receptor activation.
Biochemical and Physiological Effects:
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine has been shown to have a range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of certain neurotransmitters, such as serotonin and dopamine, which can have effects on mood and behavior. 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models, which suggests its potential therapeutic applications in the treatment of mood and anxiety disorders.
Advantages and Limitations for Lab Experiments
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine has several advantages for use in lab experiments. It has high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool in the study of this receptor and its role in various physiological and pathological processes. 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine is also stable and easy to synthesize, which makes it a cost-effective option for scientific research. However, there are also limitations to using 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine in lab experiments. Its partial agonist activity at the 5-HT1A receptor means that its effects can be complex and difficult to interpret. Additionally, its effects may vary depending on the experimental conditions, which can make it challenging to replicate findings across different studies.
Future Directions
There are several future directions for the study of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine. One area of research is the development of more selective and potent compounds that can be used to study the 5-HT1A receptor and its role in various physiological and pathological processes. Another area of research is the investigation of the potential therapeutic applications of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine and related compounds in the treatment of mood and anxiety disorders. Additionally, further research is needed to fully understand the complex effects of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine and its mechanisms of action, which can inform the development of new treatments for a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its high affinity and selectivity for the 5-HT1A receptor make it a useful tool in the study of this receptor and its role in various physiological and pathological processes. While there are limitations to using 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine in lab experiments, its stable and cost-effective synthesis method make it a valuable option for scientific research. There are several future directions for the study of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine, which can inform the development of new treatments for a range of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine involves the reaction of 1-(4-methoxyphenoxy)butan-2-ol with 4-methylpiperazine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine in its pure form. This synthesis method has been well-established and is widely used in the production of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine for scientific research purposes.
properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-17-10-12-18(13-11-17)9-3-4-14-20-16-7-5-15(19-2)6-8-16/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHXURADGKCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenoxy)butyl]-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4922546.png)
![2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)



![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)

amino]carbonyl}benzoic acid](/img/structure/B4922638.png)

![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)